4-bromo-4H-2,7-naphthyridin-1-one
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Overview
Description
4-Bromo-4H-2,7-naphthyridin-1-one is a heterocyclic compound with the molecular formula C8H5BrN2O. It is a derivative of naphthyridine, which is a fused-ring system containing two pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-4H-2,7-naphthyridin-1-one typically involves the bromination of 2,7-naphthyridin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4H-2,7-naphthyridin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 4-amino-4H-2,7-naphthyridin-1-one derivative.
Scientific Research Applications
4-Bromo-4H-2,7-naphthyridin-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science:
Chemical Biology: The compound is used in the design of probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism of action of 4-bromo-4H-2,7-naphthyridin-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The bromine atom can facilitate binding to biological targets through halogen bonding or other interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Naphthyridine: Known for its biological activities and used in similar applications.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials.
Uniqueness
4-Bromo-4H-2,7-naphthyridin-1-one is unique due to the presence of the bromine atom at the 4-position, which allows for specific chemical modifications and interactions. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-4H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4,7H |
InChI Key |
BZDNZCHSQIALMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(C=NC2=O)Br |
Origin of Product |
United States |
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